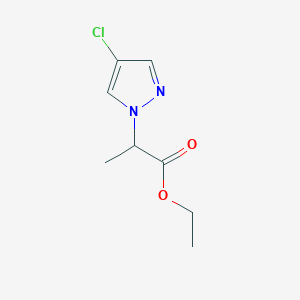

![molecular formula C18H23NO4 B1359302 4-(((苄氧羰基)氨基)双环[2.2.2]辛烷-1-羧酸甲酯 CAS No. 862501-91-5](/img/structure/B1359302.png)

4-(((苄氧羰基)氨基)双环[2.2.2]辛烷-1-羧酸甲酯

货号 B1359302

CAS 编号:

862501-91-5

分子量: 317.4 g/mol

InChI 键: KLNFWPRNJYVETC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

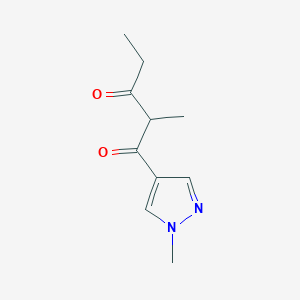

“Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the molecular formula C18H23NO4 . It has a molecular weight of 317.38 . The IUPAC name for this compound is methyl 4- (phenylmethoxycarbonylamino)bicyclo [2.2.2]octane-1-carboxylate .

Synthesis Analysis

There is a reported tandem reaction that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis

The InChI code for this compound is 1S/C18H23NO4/c1-22-15(20)17-7-10-18(11-8-17,12-9-17)19-16(21)23-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,21) . The canonical SMILES structure is COC(=O)C12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.4 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has six rotatable bonds . The exact mass of the compound is 317.16270821 g/mol .科学研究应用

合成和化学性质:

- 4-(((苄氧羰基)氨基)双环[2.2.2]辛烷-1-羧酸甲酯及其类似物已被合成并研究了各种化学性质。例如,Rose 等人(2003 年)详细介绍了类似化合物的制备,强调了它们的杂环结构以及在磺化和酯化等各种化学反应中的潜力 (Rose et al., 2003).

晶体结构和构象分析:

- Buñuel 等人(1996 年)探索了相关化合物的晶体结构,突出了其 D3 对称性和与理想船形构象的偏差。这项研究对于理解分子的空间排列及其在各种应用中的潜在相互作用非常重要 (Buñuel et al., 1996).

抑制和结合研究:

- 雷诺兹等人(2001 年)合成了该化合物的类似物以评估抗叶酸活性。他们的研究结果有助于理解结构修饰,如双环[2.2.2]辛烷环系统,如何影响生物活性 (Reynolds et al., 2001).

在肽模拟物合成中的应用:

- Limbach 等人(2009 年)展示了类似化合物在含环丙基氨基酸合成中的应用,突出了其在创造新型肽模拟物中的潜力 (Limbach et al., 2009).

微波辅助不对称合成:

- Songis 等人(2007 年)在微波辐射下利用相关化合物进行不对称 Diels-Alder 反应,强调了其在合成对映纯双环 β-氨基酸中的用途,这对药物化学很有价值 (Songis et al., 2007).

液晶研究:

- Gray 和 Kelly(1981 年)研究了类似于 4-(((苄氧羰基)氨基)双环[2.2.2]辛烷-1-羧酸甲酯的双环[2.2.2]辛烷衍生物,因为它们具有形成液晶的特性,液晶在显示技术中有应用 (Gray & Kelly, 1981).

络合物内氢化物转移研究:

- Matthias 等人(2003 年)进行了一项涉及双环[2.2.2]辛烷单元的研究,重点是质子诱导的络合物内氢化物转移。这项研究有助于理解涉及此类结构的复杂反应 (Matthias et al., 2003).

饱和系统中的电效应:

- Roberts 和 Moreland(1953 年)研究了 4-取代双环[2.2.2]辛烷-1-羧酸等饱和系统中取代基的电效应,提供了对这类化合物的静电性质的见解 (Roberts & Moreland, 1953).

属性

IUPAC Name |

methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-22-15(20)17-7-10-18(11-8-17,12-9-17)19-16(21)23-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNFWPRNJYVETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631018 | |

| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate | |

CAS RN |

862501-91-5 | |

| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Methyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate (25.0 g), diphenylphosphoryl azide (32.5 g), triethylamine (17.3 mL) and toluene (500 mL) were mixed together. The mixture was stirred for 2 hours at room temperature and was refluxed for 2 hours. To the resulting mixture, benzylalcohol (122 mL) was added and the mixture was further refluxed for 17 hours. Subsequently, the mixture was allowed to cool and was sequentially washed with a 10% aqueous citric acid, saturated aqueous solution of sodium bicarbonate and saturated brine. The mixture was then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluant:hexane:ethyl acetate=2:1) to give methyl 4-benzyloxycarbonylaminobicyclo[2.2.2]octane-1-carboxylate (32.2 g).

Quantity

25 g

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride (1.16 g, 5.29 mmol, Prime Organics) in 1,4-dioxane (15 mL) was added a solution of Na2CO3 (0.90 g, 8.49 mmol) in water (15 mL). The reaction mixture was stirred for about 5 min at ambient temperature. Benzyl 2,5-dioxopyrrolidin-1-yl carbonate (1.32 g, 5.29 mmol) was added and the reaction mixture was stirred at ambient temperature for about 72 h. The reaction mixture was diluted with EtOAc (50 mL). The layers were separated and the aqueous layer was extracted with EtOAc (2×20 mL). The combined organic layers were dried over anhydrous MgSO4, filtered, and concd under reduced pressure to give methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate (1.68 g, 95%): LC/MS (Table 1, Method a) Rt=2.44 min; MS m/z: 318 (M+H)+.

Quantity

1.16 g

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

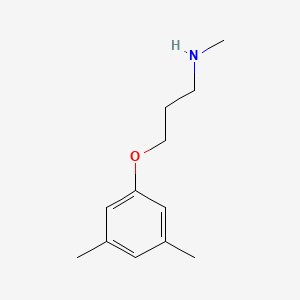

![Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1359220.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)